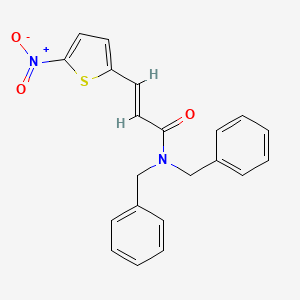

(E)-N,N-dibenzyl-3-(5-nitrothiophen-2-yl)acrylamide

Description

(E)-N,N-Dibenzyl-3-(5-nitrothiophen-2-yl)acrylamide is a synthetic acrylamide derivative characterized by:

- 5-Nitrothiophen-2-yl group: The electron-withdrawing nitro group on the thiophene ring modulates electronic properties, influencing reactivity and binding interactions .

- (E)-Configuration: The trans-arrangement of the acrylamide double bond is critical for maintaining structural rigidity and biological activity .

Properties

IUPAC Name |

(E)-N,N-dibenzyl-3-(5-nitrothiophen-2-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c24-20(13-11-19-12-14-21(27-19)23(25)26)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2/b13-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSUJWVBNVXWKL-ACCUITESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N,N-dibenzyl-3-(5-nitrothiophen-2-yl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound features a nitro group attached to a thiophene ring, which is known to enhance biological activity due to its electron-withdrawing properties. The synthesis typically involves the reaction of dibenzylamine with 5-nitrothiophen-2-carboxaldehyde, followed by acylation with acryloyl chloride.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. The compound induces apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.

- Anti-inflammatory Effects : This compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Showed effective inhibition against E. coli and S. aureus with MIC values < 50 µg/mL. |

| Study 2 | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 25 µM. |

| Study 3 | Anti-inflammatory Effects | Reduced TNF-alpha levels in LPS-stimulated macrophages by 30%. |

Case Study: Anticancer Activity

In a specific case study involving MCF-7 breast cancer cells, this compound was tested for its cytotoxic effects. The study revealed that treatment with the compound resulted in significant cell death, as evidenced by increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis.

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

Key Insight : N,N-Dibenzyl groups in the target compound may enhance blood-brain barrier penetration compared to smaller alkyl chains but could limit solubility.

Variations in the Aryl/Heteroaryl Group

Key Insight : The 5-nitrothiophen-2-yl group in the target compound may increase electrophilicity, making it a candidate for covalent binding with cysteine residues in enzymes.

Heterocyclic Modifications

Key Insight : Thiophene-based compounds like the target may exhibit better solubility than thiazole derivatives but lower metabolic resistance.

Physicochemical Data

Key Insight : The target compound’s higher logP suggests superior membrane permeability but may require formulation adjustments for in vivo use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.